isepamicin sulfate
CAS No.: 67814-76-0
VCID: VC20744981
Molecular Formula: C22H45N5O16S
Molecular Weight: 667.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Isepamicin sulfate is an aminoglycoside antibiotic derived from gentamicin B. It is primarily used for treating various bacterial infections, especially those caused by Gram-negative bacteria. The compound exhibits a mechanism of action similar to other aminoglycosides, where it binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to cell death. Mechanism of ActionIsepamicin sulfate functions by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with the reading of mRNA, resulting in the production of faulty proteins or no proteins at all, ultimately leading to bacterial cell death. This mechanism is characteristic of aminoglycosides, making them effective against a wide range of bacterial pathogens. PharmacokineticsThe pharmacokinetics of isepamicin sulfate have been studied extensively:
Table 2: Pharmacokinetic Profile
Clinical ApplicationsIsepamicin sulfate is primarily indicated for use against serious infections caused by susceptible strains of bacteria, particularly:
Table 3: Clinical Indications
Side Effects and Safety ProfileWhile generally well-tolerated, isepamicin sulfate can cause several side effects:
Table 4: Common Side Effects
Research FindingsRecent studies have explored the efficacy of isepamicin sulfate against resistant bacterial strains and its potential use in combination therapies:
Table 5: Research Insights
|
||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 67814-76-0 | ||||||||||||||||||||||||||||||||||||
Product Name | isepamicin sulfate | ||||||||||||||||||||||||||||||||||||
Molecular Formula | C22H45N5O16S | ||||||||||||||||||||||||||||||||||||
Molecular Weight | 667.7 g/mol | ||||||||||||||||||||||||||||||||||||
IUPAC Name | (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | ||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | ||||||||||||||||||||||||||||||||||||
Standard InChIKey | DDXRHRXGIWOVDQ-MGAUJLSLSA-N | ||||||||||||||||||||||||||||||||||||
Isomeric SMILES | C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | ||||||||||||||||||||||||||||||||||||
SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | ||||||||||||||||||||||||||||||||||||
Canonical SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | ||||||||||||||||||||||||||||||||||||
Synonyms | HAPA-B Isépalline Isepacin isepamicin isepamicin disulfate isepamicin monosulfate isepamicin sulfate N-(S-3-amino-2-hydroxypropionyl)gentamicin Sch 21420 Sch-21420 |
||||||||||||||||||||||||||||||||||||
PubChem Compound | 636375 | ||||||||||||||||||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume